REACTION_CXSMILES
|
[H-].[Al+3].[Li+].[H-].[H-].[H-].[CH3:7][C:8]12[CH2:22][C:12]3([C:23](OCC)=[O:24])[CH2:13][C:14]([C:17](OCC)=[O:18])([CH2:16][C:10]([CH3:28])([CH2:11]3)[CH2:9]1)[CH2:15]2.CCOC(C)=O.OS(O)(=O)=O>CCOCC>[CH3:28][C:10]12[CH2:16][C:14]3([CH2:17][OH:18])[CH2:13][C:12]([CH2:23][OH:24])([CH2:22][C:8]([CH3:7])([CH2:15]3)[CH2:9]1)[CH2:11]2 |f:0.1.2.3.4.5|
|
Name
|
|
Quantity
|
0.158 mol
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
diethyl 1,3-dimethyladamantane-5,7-dicarboxylate
|
Quantity
|
24.15 g
|
Type
|
reactant
|
Smiles
|
CC12CC3(CC(CC(C1)(C3)C(=O)OCC)(C2)C(=O)OCC)C
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[H-].[H-].[H-].[H-].[Li+].[Al+3]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCOC(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OS(=O)(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to maintain gentle
|
Type
|
TEMPERATURE
|
Details
|
refluxing of the solvent
|
Type
|
TEMPERATURE
|
Details
|
Refluxing
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
CC12CC3(CC(CC(C1)(C3)CO)(C2)CO)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 15.3 g | |
YIELD: CALCULATEDPERCENTYIELD | 87.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |